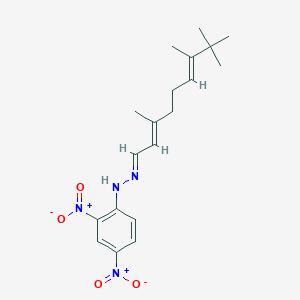![molecular formula C17H18N4S B5752736 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)
4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. It has also been shown to modulate the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine. One direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine involves the reaction of 4-methylpiperazine, 2-phenylthiophene-3-carboxaldehyde, and guanidine carbonate in the presence of acetic acid and acetonitrile. This reaction results in the formation of the desired compound in good yield. Other methods for the synthesis of this compound have also been reported in the literature.
Applications De Recherche Scientifique
4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-20-7-9-21(10-8-20)16-15-14(13-5-3-2-4-6-13)11-22-17(15)19-12-18-16/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMSOAJSWYJCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)


![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)



![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)

![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)